molecular formula C58H70S2 B14075834 5,5'-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2'-bithiophene

5,5'-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2'-bithiophene

Cat. No.: B14075834
M. Wt: 831.3 g/mol
InChI Key: AORYDOLZOXKEQF-UHFFFAOYSA-N
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Description

5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: is an organic compound that belongs to the class of conjugated molecules. These types of compounds are known for their extended π-electron systems, which make them useful in various applications, particularly in the field of organic electronics. The compound features a bithiophene core substituted with fluorenyl groups, which are further modified with dodecyl chains to enhance solubility and processability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene typically involves multiple steps:

    Synthesis of 7-dodecyl-9H-fluorene: This can be achieved through Friedel-Crafts alkylation of fluorene with dodecyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.

    Bromination: The resulting 7-dodecyl-9H-fluorene is then brominated to introduce bromine atoms at specific positions.

    Suzuki Coupling: The brominated fluorenyl compound is coupled with 2,2’-bithiophene using a palladium-catalyzed Suzuki coupling reaction to form the final product.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen or nitro groups.

Scientific Research Applications

5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: has several scientific research applications:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.

    Sensors: Employed in chemical sensors for detecting various analytes.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism by which 5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene exerts its effects is primarily through its interaction with electronic systems. The extended π-electron system allows for efficient charge transport and light absorption/emission, making it useful in electronic and photonic applications. The molecular targets and pathways involved would depend on the specific application, such as interaction with electron acceptors in OPVs or binding to specific analytes in sensors.

Comparison with Similar Compounds

Similar Compounds

    Poly(3-hexylthiophene) (P3HT): Another conjugated polymer used in organic electronics.

    Fluorene-based Compounds: Various derivatives of fluorene are used in similar applications.

    Bithiophene Derivatives: Compounds with bithiophene cores are common in organic electronics.

Uniqueness

5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: is unique due to its specific combination of fluorenyl and bithiophene units, along with the dodecyl chains that enhance its solubility and processability. This combination provides a balance of electronic properties and practical usability that might not be present in other similar compounds.

Properties

Molecular Formula

C58H70S2

Molecular Weight

831.3 g/mol

IUPAC Name

2-(7-dodecyl-9H-fluoren-2-yl)-5-[5-(7-dodecyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C58H70S2/c1-3-5-7-9-11-13-15-17-19-21-23-43-25-29-51-47(37-43)41-49-39-45(27-31-53(49)51)55-33-35-57(59-55)58-36-34-56(60-58)46-28-32-54-50(40-46)42-48-38-44(26-30-52(48)54)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41-42H2,1-2H3

InChI Key

AORYDOLZOXKEQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=C(C7)C=C(C=C8)CCCCCCCCCCCC

Origin of Product

United States

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